molecular formula C19H24N6O2 B2890595 6-Cyclopropyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2309552-15-4

6-Cyclopropyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2890595
CAS No.: 2309552-15-4
M. Wt: 368.441
InChI Key: HIUGCDDUCCZXNP-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the pyridazine core. This can be achieved through various methods, including the reaction of hydrazine with diketones or the cyclization of appropriate precursors .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-Cyclopropyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives, such as:

Uniqueness

6-Cyclopropyl-2-{1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one stands out due to its unique structural features, which confer specific biological activities and potential therapeutic applications. Its cyclopropyl and dimethylamino groups contribute to its distinct chemical properties and interactions with biological targets .

Properties

IUPAC Name

6-cyclopropyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-23(2)17-7-5-16(20-21-17)19(27)24-11-9-14(10-12-24)25-18(26)8-6-15(22-25)13-3-4-13/h5-8,13-14H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUGCDDUCCZXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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